molecular formula C20H23ClN4O4 B2641274 (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 1903871-87-3

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2641274
CAS RN: 1903871-87-3
M. Wt: 418.88
InChI Key: FBMIGVMYEDHTJT-UHFFFAOYSA-N
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Description

The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperidine ring, a pyrimidine ring, and a tetrahydropyran ring .


Synthesis Analysis

The synthesis of this compound could potentially involve several steps. The tetrahydropyran ring could be formed through a reaction involving alcohols and 3,4-dihydropyran . The pyridine and pyrimidine rings could be formed through separate reactions, and then connected to the tetrahydropyran ring and the piperidine ring through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyridine and pyrimidine rings are aromatic rings with nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the pyridine ring could be replaced through a nucleophilic substitution reaction. The tetrahydropyran ring could be opened through an acid-catalyzed hydrolysis reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorine atom could make the compound more polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Novel Pyrazole Derivatives : Research on pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Pyrazoline and Pyrimidinone Derivatives : A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents found that the compounds showed significant potency. Molecular docking studies are inspiring, indicating potential use in overcoming microbe resistance (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Studies

  • Docking and Synthesis for Anticancer Evaluation : Research involving the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for anticancer evaluation highlighted the importance of molecular docking in predicting the biological activity of novel compounds (Gouhar & Raafat, 2015).

Green Chemistry and Organic Methodology

  • Achmatowicz Rearrangement-Inspired Developments : The work on exploiting the Achmatowicz rearrangement for synthesizing fully functionalized pyrans and piperidines underscores the role of green chemistry and organic methodology in creating environmentally friendly synthesis routes for compounds with therapeutic potential (Liang, Guo, & Tong, 2022).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. This could include studies to determine its biological activity, as well as research to optimize its synthesis .

properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c21-17-12-14(13-24-18(17)28-16-4-10-27-11-5-16)19(26)25-8-2-15(3-9-25)29-20-22-6-1-7-23-20/h1,6-7,12-13,15-16H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIGVMYEDHTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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